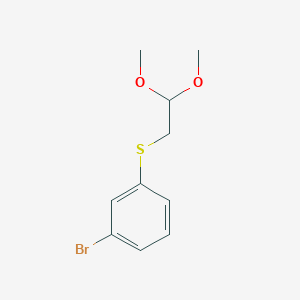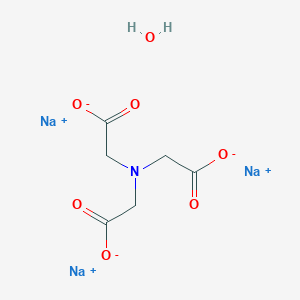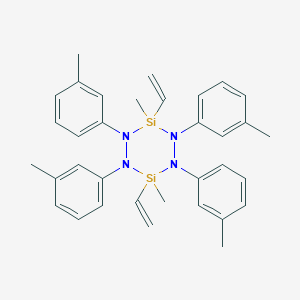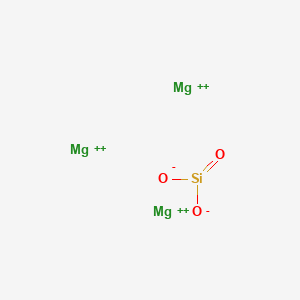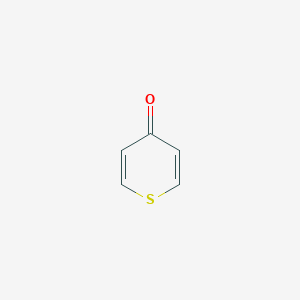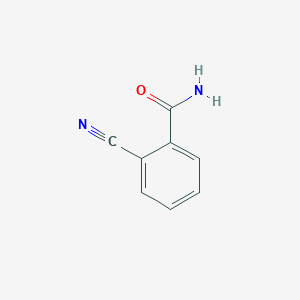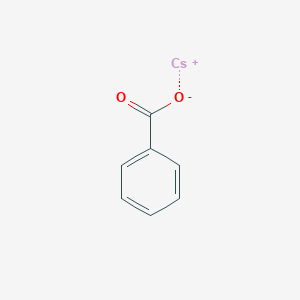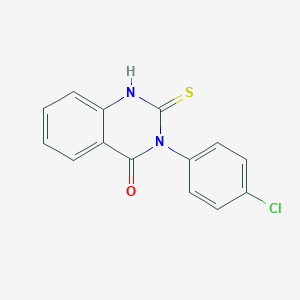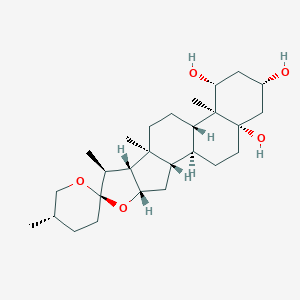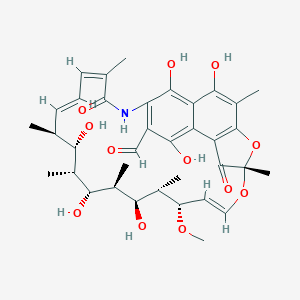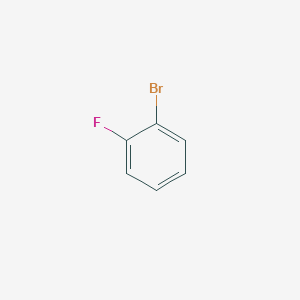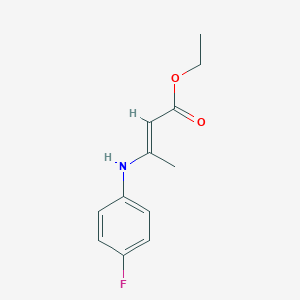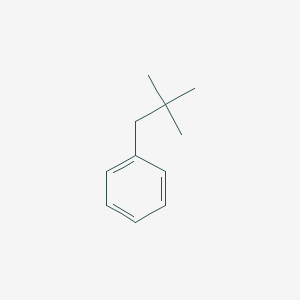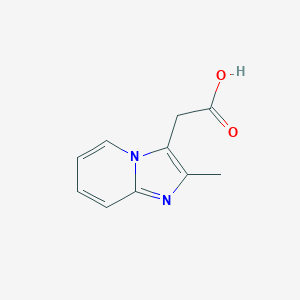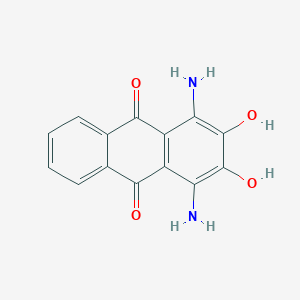
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-, commonly known as Anthraquinone, is a naturally occurring organic compound that has been widely studied for its potential therapeutic applications. Anthraquinone derivatives have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Anthraquinone is not fully understood. However, it has been suggested that Anthraquinone derivatives may inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. Additionally, Anthraquinone has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Anthraquinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Anthraquinone has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in the presence of light and its potential to form insoluble aggregates in aqueous solutions.
Orientations Futures
There are several future directions for the study of Anthraquinone. One potential area of research is the development of more stable and potent Anthraquinone derivatives for use in cancer therapy. Additionally, the potential use of Anthraquinone as an anti-inflammatory and antimicrobial agent warrants further investigation. Finally, the development of novel drug delivery systems for Anthraquinone may enhance its therapeutic potential and reduce its limitations.
Conclusion:
Anthraquinone is a naturally occurring organic compound that has been extensively studied for its potential therapeutic applications. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Anthraquinone and to develop more stable and potent derivatives for use in clinical settings.
Méthodes De Synthèse
Anthraquinone can be synthesized through several methods, including the oxidation of anthracene or the reduction of anthraquinone derivatives. The most commonly used method for the synthesis of Anthraquinone is the oxidation of anthracene using chromic acid or potassium permanganate. The reaction involves the conversion of anthracene to anthraquinone through the formation of an intermediate compound, anthraquinol.
Applications De Recherche Scientifique
Anthraquinone has been extensively studied for its potential therapeutic applications. Its antitumor properties have been demonstrated in various in vitro and in vivo studies. Anthraquinone derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Anthraquinone has been found to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Propriétés
Numéro CAS |
128-84-7 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy- |
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
1,4-diamino-2,3-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-7-8(10(16)14(20)13(9)19)12(18)6-4-2-1-3-5(6)11(7)17/h1-4,19-20H,15-16H2 |
Clé InChI |
OFIYINUGSZSGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
Autres numéros CAS |
128-84-7 |
Synonymes |
1,4-Diamino-2,3-dihydroxyanthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



